molecular formula C9H12O2 B3050863 Ethyl cyclohexa-2,5-diene-1-carboxylate CAS No. 29246-24-0

Ethyl cyclohexa-2,5-diene-1-carboxylate

Cat. No.: B3050863
CAS No.: 29246-24-0
M. Wt: 152.19 g/mol
InChI Key: TYMCBYMAHPTOKJ-UHFFFAOYSA-N
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Description

Ethyl cyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C₉H₁₂O₂. It is an ester derived from cyclohexa-2,5-diene-1-carboxylic acid and ethanol. This compound is known for its unique structure, which includes a six-membered ring with two double bonds and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyclohexa-2,5-diene-1-carboxylate can be synthesized through various methods. One common synthetic route involves the esterification of cyclohexa-2,5-diene-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclohexa-2,5-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl cyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug synthesis and delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl cyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release cyclohexa-2,5-diene-1-carboxylic acid and ethanol. The double bonds in the ring structure can participate in addition reactions, leading to the formation of new compounds. These reactions are often catalyzed by enzymes or chemical catalysts .

Comparison with Similar Compounds

Ethyl cyclohexa-2,5-diene-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of double bonds in the ring structure.

Properties

IUPAC Name

ethyl cyclohexa-2,5-diene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMCBYMAHPTOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=CCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504641
Record name Ethyl cyclohexa-2,5-diene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29246-24-0
Record name Ethyl cyclohexa-2,5-diene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclohexa-2,5-diene-1-carboxylate
Reactant of Route 2
Ethyl cyclohexa-2,5-diene-1-carboxylate
Reactant of Route 3
Ethyl cyclohexa-2,5-diene-1-carboxylate
Reactant of Route 4
Ethyl cyclohexa-2,5-diene-1-carboxylate
Reactant of Route 5
Ethyl cyclohexa-2,5-diene-1-carboxylate
Reactant of Route 6
Ethyl cyclohexa-2,5-diene-1-carboxylate

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